molecular formula C16H14N2O B4915742 1-ethoxy-4-phenylphthalazine

1-ethoxy-4-phenylphthalazine

Cat. No.: B4915742
M. Wt: 250.29 g/mol
InChI Key: PTFRFADRPULKOR-UHFFFAOYSA-N
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Description

1-Ethoxy-4-phenylphthalazine is a phthalazine derivative featuring an ethoxy (-OCH₂CH₃) group at the 1-position and a phenyl (-C₆H₅) group at the 4-position of the phthalazine core. Phthalazines are nitrogen-containing heterocycles with a fused bicyclic structure, known for their versatility in medicinal chemistry and materials science. The ethoxy group may enhance solubility and metabolic stability compared to bulkier substituents, while the phenyl group contributes to π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name

1-ethoxy-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-19-16-14-11-7-6-10-13(14)15(17-18-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFRFADRPULKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-ethoxy-4-phenylphthalazine with structurally related phthalazine derivatives, emphasizing substituent effects on reactivity, biological activity, and applications:

Compound Substituents Key Properties Reference
1-Benzyl-4-(4-fluorophenoxy)phthalazine Benzyl, 4-fluorophenoxy Exhibits binding affinity to enzymes via molecular docking; fluorophenoxy enhances polarity and target specificity .
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine Phenyl, 3-CF₃-phenoxy CF₃ group increases electrophilicity, accelerating nucleophilic substitution reactions compared to non-CF₃ analogs .
1-Chloro-4-(4-methylphenyl)phthalazine Chloro, 4-methylphenyl Chlorine acts as a leaving group, enabling Suzuki coupling reactions; methylphenyl enhances lipophilicity .
(E)-1-(2-methoxy-4-propenylphenoxy)-4-(p-tolyl)phthalazine Methoxy, propenyl, p-tolyl Propenyl group introduces conformational flexibility; methoxy improves solubility and antioxidant potential .
2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate Ethyl acetate, phenyl Ethyl acetate moiety enhances hydrolytic stability; used in prodrug design for controlled release .

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, favoring nucleophilic attacks.
  • Ethoxy groups (hypothetically in the target compound) balance lipophilicity and metabolic stability, similar to methoxy groups in .

Chlorinated analogs (e.g., ) are intermediates in cross-coupling reactions, useful in synthesizing bioactive molecules.

Applications in Drug Design :

  • Compounds with hydrolyzable groups (e.g., ethyl acetate in ) are explored as prodrugs.
  • Bulky substituents like benzyl () or p-tolyl () improve binding to hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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